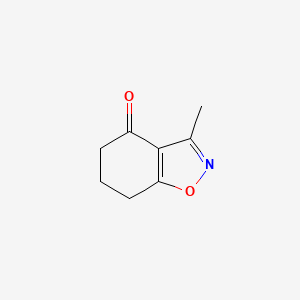

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

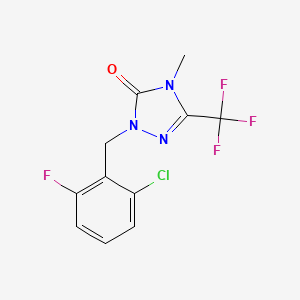

The molecular structure of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one consists of 8 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms.Aplicaciones Científicas De Investigación

Continuous Flow Photochemical Synthesis

Isoxazole-5(4H)-ones, including derivatives of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one, have been synthesized through organic photoredox catalysis under continuous flow conditions. This method provides a mild, efficient pathway to produce heteropentacycle compounds found in several bioactive molecules. The study highlighted the synthesis's scalability and the larvicidal activity of some compounds against Aedes aegypti, showcasing their potential in pharmaceutical and agrochemical industries (Sampaio et al., 2023).

Spectroscopic and Computational Study

A NBS-promoted three-component synthesis method for α,β-unsaturated isoxazol-5(4H)-ones demonstrates an efficient and clean reaction process. The study included a detailed spectroscopic investigation and computational study of a specific derivative, revealing insights into the molecular structure, vibrational frequencies, and electronic properties. This work opens avenues for exploring these compounds in various applications due to their structural and electronic versatility (Kiyani et al., 2015).

Green Synthesis in Water

A green synthesis approach for isoxazol-5(4H)-one derivatives, including 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one derivatives, has been developed. This method utilizes water as a solvent and highlights the environmental friendliness and efficiency of synthesizing these compounds. The process underscores the importance of sustainable methods in chemical synthesis, especially for compounds with potential applications in pharmaceuticals and agrochemicals (Pourmousavi et al., 2018).

Catalyzed Synthesis Using Salicylic Acid

Salicylic acid has been investigated as a catalyst for synthesizing 3-substituted-4-arylmethylideneisoxazol-5(4H)-ones in water, presenting a cost-effective, simple, and non-toxic method. This catalytic activity opens up new pathways for the synthesis of these derivatives, highlighting the potential for creating compounds with applications in agriculture, photonic devices, and the pharmaceutical industry in an environmentally friendly manner (Mosallanezhad and Kiyani, 2019).

Mecanismo De Acción

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one acts as a selective antagonist for the serotonin receptor 5-HT1A. This means it binds to this receptor and blocks its activity, which can have various effects depending on the role of the 5-HT1A receptor in different parts of the body.

Safety and Hazards

Propiedades

IUPAC Name |

3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAMNKMCXOKTLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=O)CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-N-[(1-methylbenzotriazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B2683674.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2683676.png)

![2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide](/img/structure/B2683677.png)

![Tert-butyl N-(3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2683679.png)

![4-(Trifluoromethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B2683680.png)

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2683682.png)

![ethyl 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683689.png)

![N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2683691.png)